Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate
Beschreibung
Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate is a cyclohexene-based dicarboxylate ester featuring a conjugated enone system (C=O and C=C groups). Its structure includes two ethyl ester groups at positions 1 and 3, an ethyl substituent at position 2, and a methyl group at position 4 of the cyclohexene ring. The 6-oxo group contributes to its polarity and reactivity in nucleophilic additions or cycloadditions.
Eigenschaften
Molekularformel |
C15H22O5 |
|---|---|
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H22O5/c1-5-10-12(14(17)19-6-2)9(4)8-11(16)13(10)15(18)20-7-3/h8,10,12-13H,5-7H2,1-4H3 |
InChI-Schlüssel |
TXNVNFOEXPUCCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C(=CC(=O)C1C(=O)OCC)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Alkaline-Catalyzed Michael Addition
Under alkaline conditions (e.g., potassium hydroxide or sodium methoxide), ethyl acetoacetate reacts with diethyl maleate to form a linear 4-oxo-pentane-1,2-dicarboxylate intermediate. Key parameters include:
Acid-Catalyzed Cyclization
The linear intermediate undergoes cyclization in toluene with Brønsted acids (e.g., p-toluenesulfonic acid or sulfuric acid) to form diethyl 2-acetonyl-1,4-succinate. Critical factors:
-
Acid Strength : pKa < 2 required for efficient protonation of carbonyl groups.
-
Solvent Polarity : Toluene (log P = 2.73) enhances ring closure by stabilizing transition states.
Post-reaction workup involves sequential washing with aqueous NaHCO₃ and MgSO₄ drying, yielding 85–89% pure cyclized product.
Ring-Closing Alkoxylation
An alternative route employs TFMSA@SBA-15, a mesoporous silica-supported trifluoromethanesulfonic acid catalyst, for tandem C–C/C–O bond formation.
Reaction Mechanism
-
Electrophilic Activation : TFMSA protonates the α,β-unsaturated ester of diethyl maleate, generating a resonance-stabilized carbocation.
-
Nucleophilic Attack : Ethyl 2-diazo-2-phenylacetate acts as the nucleophile, forming a σ-complex at the β-position.
-
Cyclization : Intramolecular alkoxylation closes the six-membered ring, with simultaneous elimination of N₂ gas.
Performance Metrics
-
Catalyst Efficiency : Turnover frequency (TOF) = 12.4 h⁻¹ at 60°C.
-
Selectivity : >98% for the cis-diastereomer due to steric guidance from the ethyl group.
-
Scalability : Demonstrated at 1 kg scale with 78% isolated yield.
Solvent-Free Mechanochemical Synthesis
Emerging protocols utilize ball milling to minimize solvent waste and enhance reaction kinetics:
Procedure
Limitations
-
Limited heat dissipation necessitates intermittent cooling cycles.
-
High equipment wear rates at industrial scales.
Byproduct Analysis and Mitigation
Common impurities and control strategies include:
Industrial-Scale Optimization
For kilogram-scale production (per Example 2 in CN105085270A):
-
Reactor Design : Glass-lined steel vessels with reflux condensers and mechanical stirring (300–500 rpm).
-
Cost Drivers :
-
Environmental Impact :
Analytical Characterization
Critical quality attributes verified via:
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diethyl-2-ethyl-4-methyl-6-oxocyclohex-4-en-1,3-dicarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Estergruppen können nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen mit den Estergruppen reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Diethyl-2-ethyl-4-methyl-6-oxocyclohex-4-en-1,3-dicarbonsäure.
Reduktion: Bildung von Diethyl-2-ethyl-4-methyl-6-hydroxycyclohex-4-en-1,3-dicarboxylat.
Substitution: Bildung verschiedener substituierter Ester oder Amide.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations:
- Synthesis of Complex Molecules : The compound can be utilized to create more complex organic molecules through reactions such as esterification and cyclization. Its reactivity is particularly valuable in the synthesis of biologically active compounds.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents:
- Anticancer Activity : Research indicates that derivatives of diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate exhibit significant anticancer properties. For instance, compounds synthesized from this precursor demonstrated potent activity against breast cancer cell lines (MCF-7) in MTT assays, highlighting its potential as a lead compound for anticancer drug development .
Material Science
Due to its structural characteristics, diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate is also explored in material science:
- Polymer Synthesis : The compound can act as a building block for creating polymers and functional materials. Its ability to undergo polymerization reactions makes it suitable for developing new materials with tailored properties.
Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer effects of derivatives synthesized from diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like Doxorubicin, suggesting a potential pathway for developing new cancer therapies .
Case Study 2: Polymer Development
In another application, researchers explored the use of diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate as a precursor for synthesizing biodegradable polymers. The study highlighted the compound's ability to enhance mechanical properties while maintaining environmental sustainability.
Wirkmechanismus
The mechanism of action of diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The ketone group can also participate in redox reactions, influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Aromatic substituents (e.g., phenyl, chlorophenyl) enhance π-π stacking in crystal lattices .
- Hydrogen Bonding : Hydroxyl-containing analogs (e.g., 4-OH derivatives) exhibit intermolecular hydrogen bonds, influencing solubility and crystallinity . The absence of a hydroxyl group in the target compound may reduce polarity and aqueous solubility.
- Biological Activity : The 4-chlorophenyl analog demonstrated antimicrobial activity at 0.3% concentration, suggesting that substituent electronics (e.g., electron-withdrawing Cl) enhance bioactivity .
Physicochemical Properties
- logP and Solubility: The target compound’s ethyl substituent at position 2 may increase logP (predicted ~3.0–3.5) compared to methyl analogs (e.g., logP = 2.92 for the 4-chlorophenyl derivative) . Reduced hydrogen bond donors (0 vs. 1 in hydroxyl-containing analogs) further lower aqueous solubility .
- Crystallographic Data: Similar compounds crystallize in monoclinic systems (P21/c) with unit cell volumes ~2200–2300 ų, suggesting comparable packing for the target compound .
Q & A
How is the molecular structure of Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate determined using X-ray crystallography?
Basic Question | Structural Characterization
The compound’s structure is resolved via single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Crystal Growth : Recrystallization from ethanol or acetone to obtain high-quality single crystals.
- Data Collection : Monochromatic X-rays (Mo-Kα or Cu-Kα) at low temperatures (e.g., 100 K) to minimize thermal motion.
- Refinement : Using SHELXL (evidence 1) for small-molecule refinement, with constraints for disordered groups or hydrogen bonding. The monoclinic space group P2₁/c is common, with unit cell parameters (e.g., a = 11.5–13.4 Å, β ≈ 93°) observed in analogs .
- Visualization : ORTEP-3 (evidence 3) generates thermal ellipsoid plots, highlighting bond lengths and angles.
What spectroscopic and analytical methods validate the synthesis of this compound?
Basic Question | Synthesis Validation
Post-synthesis characterization involves:
- NMR Spectroscopy : Confirm ester groups (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for OCH₂) and cyclohexene protons (δ 5.5–6.5 ppm).
- IR Spectroscopy : Stretch frequencies for carbonyl (C=O at ~1700 cm⁻¹) and ester (C-O at ~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching Mr (e.g., 348–420 g/mol for analogs ).
- Microanalysis : Combustion analysis (C, H, N) aligns with theoretical values (e.g., ±0.3% tolerance ).
How can conformational dynamics of the cyclohexene ring be analyzed?
Advanced Question | Conformational Analysis
The puckering of the cyclohexene ring is quantified via Cremer-Pople parameters (evidence 8):
- Puckering Amplitude (Q) : Measures deviation from planarity. For analogs, Q ≈ 0.5–0.7 Å indicates moderate puckering.
- Phase Angle (θ) : Distinguishes chair, boat, or twist-boat conformers.
- Method : Fit atomic coordinates (from SC-XRD) into the Cremer-Pople equation, comparing results to databases (e.g., Cambridge Structural Database).
How are data contradictions resolved during crystallographic refinement?
Advanced Question | Refinement Challenges
Discrepancies in electron density maps or R factors are addressed by:
- Disorder Modeling : Split occupancy for overlapping atoms (e.g., ethyl groups) using SHELXL’s PART instruction .
- Hydrogen Bonding Constraints : Fix O–H···O distances (e.g., 2.6–2.8 Å) observed in dimeric packing motifs .
- Twinning Analysis : Use TWIN/BASF commands in SHELXL for non-merohedral twinning, common in monoclinic systems .
What strategies resolve racemic mixtures of this compound?
Advanced Question | Chirality Management
Racemates (e.g., rac-diastereomers in evidence 2) are resolved via:
- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/IPA gradients.
- Crystallographic Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts .
- Enzymatic Kinetic Resolution : Lipase-catalyzed ester hydrolysis to enrich enantiomers.
How do intermolecular interactions influence crystal packing?
Advanced Question | Crystal Engineering
Hydrogen bonding and van der Waals forces dictate packing:
- Dimer Formation : Carboxylate O–H···O bonds (2.7–2.9 Å) create columns along the a-axis, as seen in analogs .
- π-π Stacking : Aryl groups (if present) align face-to-face (3.5–4.0 Å spacing).
- Packing Simulations : Mercury (CCDC) visualizes voids and symmetry operations.
How are synthetic pathways designed to minimize steric hindrance?
Advanced Question | Synthetic Optimization
Steric effects from ethyl/methyl groups are mitigated by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
